1-(Cyclopropylmethyl)-1H-indole
Overview
Description
1-(Cyclopropylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Synthesis : Indole derivatives, including 1-(Cyclopropylmethyl)-1H-indole, are crucial in palladium-catalyzed reactions. These reactions are valuable for producing fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients with higher efficiency and less waste (Cacchi & Fabrizi, 2005).
Synthesis of Bis(1H-indol-3-yl)methanes : These compounds, which can be synthesized from reactions involving 1H-indole, possess significant pharmacological and biological properties. This highlights the importance of indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).
Anticancer Properties : A study on 3-bromo-1-ethyl-1H-indole, a structurally related compound, demonstrated notable selective cytotoxicity towards cancer cell lines, indicating potential use in anticancer drug design (Yılmaz et al., 2020).
Polycyclic Indole Derivatives Synthesis : Indoles are essential for the synthesis of polycyclic derivatives under Cu(II)-catalyzed conditions, indicating their role in creating complex organic molecules (Gao et al., 2014).
Use in Organic Synthesis and Pharmacology : Isatins (1H-indole-2,3-dione) are used for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, and as raw materials for drug synthesis, highlighting the versatility of indole compounds (Garden & Pinto, 2001).
Interactions with SARS-CoV-2 : Research on indole derivatives has suggested potential roles in designing anti-SARS-CoV-2 therapies, underscoring their importance in medicinal chemistry (Gobinath et al., 2021).
Triazene-Directed C-H Annulation : This technique enables the synthesis of unprotected indoles, which is significant for the development of new organic synthesis methods (Wang et al., 2013).
Properties
IUPAC Name |
1-(cyclopropylmethyl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-4-12-11(3-1)7-8-13(12)9-10-5-6-10/h1-4,7-8,10H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSALCUZCLZWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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